lissamine flavine FF(1-)

Description

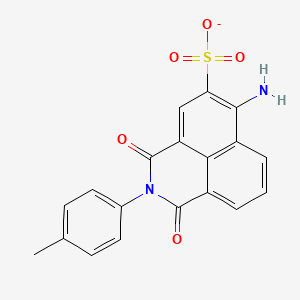

Structure

3D Structure

Properties

Molecular Formula |

C19H13N2O5S- |

|---|---|

Molecular Weight |

381.4 g/mol |

IUPAC Name |

6-amino-2-(4-methylphenyl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonate |

InChI |

InChI=1S/C19H14N2O5S/c1-10-5-7-11(8-6-10)21-18(22)13-4-2-3-12-16(13)14(19(21)23)9-15(17(12)20)27(24,25)26/h2-9H,20H2,1H3,(H,24,25,26)/p-1 |

InChI Key |

NISZMWZPLJGKCC-UHFFFAOYSA-M |

SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC(=C4N)S(=O)(=O)[O-])C2=O |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC(=C4N)S(=O)(=O)[O-])C2=O |

Origin of Product |

United States |

Significance of Fluorescent Probes and Tracers in Contemporary Scientific Inquiry

Fluorescent probes and tracers are indispensable in modern scientific investigation, offering unparalleled sensitivity and specificity for visualizing and quantifying biological and environmental processes. labinsights.nlrsc.orgyoutube.com These molecules absorb light at a specific wavelength and emit it at a longer wavelength, a phenomenon known as fluorescence. thermofisher.com This property allows researchers to detect and monitor specific molecules, cellular structures, and dynamic processes in real-time and with high spatial resolution. labinsights.nl

In the life sciences, fluorescent probes are fundamental to a myriad of applications. labinsights.nl They are instrumental in fluorescence microscopy for imaging cellular components, tracking protein localization and interactions, and monitoring intracellular ion concentrations, such as calcium, which is crucial for understanding cell signaling. labinsights.nlthermofisher.com Furthermore, techniques like fluorescence in situ hybridization (FISH) and quantitative polymerase chain reaction (qPCR) utilize fluorescently labeled probes for the detection of specific DNA and RNA sequences, aiding in genetic analysis and the diagnosis of diseases. The development of small-molecule fluorescent probes has also been pivotal in drug discovery for high-throughput screening of potential therapeutic compounds. rsc.org

In environmental sciences, fluorescent tracers are essential for tracking the movement of water and dissolved substances. They are widely used in hydrology to study groundwater flow paths, identify pollution sources, and understand the dynamics of aquifers and surface water bodies. fluotechnik.orgmdpi.com The non-invasive nature of fluorescence tracing allows for the observation of these systems without significant disturbance to the natural environment. fluotechnik.org The selection of a suitable tracer depends on factors such as its fluorescence intensity, solubility, chemical stability, and low toxicity, ensuring minimal impact on the ecosystem under investigation. fluotechnik.orgresearchgate.net

Historical Context and Evolution of Lissamine Flavine Ff As a Research Tool

Lissamine Flavine FF, also known by synonyms such as Brilliant Sulfaflavine and Acid Yellow 7, has a history rooted in both histological staining and environmental tracing. stainsfile.comnih.govnih.gov Its application as a groundwater tracer dates back to at least 1976, highlighting its long-standing use in hydrogeological studies. mdpi.com One of its notable early applications in histology was its recommendation by Lendrum and coworkers as a displacement dye in the "yellowsolve I method" for the detection of fibrin (B1330869). stainsfile.comnih.gov This method is a modification of Lendrum's original phloxine-tartrazine stain, where Lissamine Flavine FF is used to displace phloxine B, offering a means to differentiate specific tissue components. stainsfile.comstainsfile.com

The evolution of Lissamine Flavine FF as a research tool has been driven by its favorable chemical and physical properties. It is recognized for its stability, high detectability at low concentrations, and a low tendency for adsorption to various materials, which are critical attributes for a reliable tracer. mdpi.comresearchgate.net These characteristics have made it a preferred choice in numerous studies, particularly in complex environments like fractured bedrock aquifers. mdpi.com Over the years, its use has expanded from a general histological stain to a specialized tracer in sophisticated environmental transport studies, often used in conjunction with other tracers to simultaneously track multiple sources or pathways. researchgate.netmdpi.com

Scope and Research Imperatives for Lissamine Flavine Ff Studies

Advanced Synthetic Approaches for Lissamine Flavine FF Analogs

The generation of Lissamine Flavine FF analogs with enhanced photophysical properties, such as improved quantum yield, photostability, and specific emission wavelengths, relies on modern synthetic organic chemistry. While classical synthesis methods provide access to the basic scaffold, advanced approaches are necessary to explore a wider chemical space. nih.gov

Development of Novel Synthesis Pathways

The development of novel synthesis pathways for fluorophores analogous to Lissamine Flavine FF often involves leveraging modern catalytic systems and reaction methodologies. While specific literature on novel pathways for Lissamine Flavine FF is not abundant, general advancements in fluorophore synthesis provide a blueprint for potential strategies. These include transition metal-catalyzed cross-coupling reactions, C-H bond activation, and multicomponent reactions, which offer efficient ways to construct complex molecular architectures from simple precursors. nih.govrsc.org

For instance, palladium-catalyzed cascade reactions have been successfully used to create solid-state-emitting xanthenes, a class of dyes with a related polycyclic aromatic core. nih.gov Similarly, C-H activation strategies have proven invaluable for derivatizing the core of other fluorescent dyes like BODIPY, suggesting a viable route for modifying the aromatic backbone of Lissamine Flavine FF. nih.gov These methods allow for the late-stage introduction of functional groups, which is a powerful tool for rapidly creating a library of analogs with diverse properties. The isoindolinone core, present in some fluorescent probes, can be synthesized via transition-metal-free approaches, which is advantageous for reducing environmental impact and simplifying purification. rsc.org

Table 1: Modern Synthetic Reactions Applicable to Fluorophore Analog Synthesis

| Reaction Type | Description | Potential Application for Lissamine Flavine FF Analogs | Reference |

|---|---|---|---|

| C-H Activation | Direct functionalization of carbon-hydrogen bonds, avoiding pre-functionalized starting materials. | Introduction of substituents onto the naphthalene (B1677914) or phenyl rings to tune electronic and steric properties. | nih.gov |

| Multicomponent Reactions (MCRs) | Reactions where three or more reactants combine in a single step to form a product containing parts of all reactants. | Rapid assembly of complex analogs from simple building blocks, enabling high-throughput screening. | nih.gov |

| Cycloaddition Reactions | Formation of a cyclic molecule from two or more unsaturated molecules. | Construction of novel heterocyclic systems fused to the core Lissamine Flavine FF structure. | nih.gov |

Strategies for Structural Modification and Functionalization of Lissamine Flavine FF

Structural modification is key to tailoring the properties of Lissamine Flavine FF for specific applications. mdpi.com Strategies focus on altering the dye's solubility, spectral properties, and ability to conjugate to other molecules. Functionalization involves introducing reactive groups that can form covalent bonds with biomolecules or materials.

Common modifications include the introduction of electron-donating or electron-withdrawing groups to the aromatic rings to shift the absorption and emission maxima. mdpi.com For example, incorporating phosphorus-containing functional groups into dye scaffolds is a known method to influence spectroscopic properties and enhance utility in bioimaging and sensing. mdpi.com The sulfonic acid group in Lissamine Flavine FF already confers water solubility, but further modifications can be made to enhance this or to introduce lipophilic characteristics for membrane-specific targeting.

For bioconjugation, functional groups such as primary amines, carboxylic acids, azides, or alkynes can be introduced onto the Lissamine Flavine FF scaffold. acs.org These "handles" allow for covalent attachment to proteins, nucleic acids, or other targets using established bioconjugation chemistries. nih.gov For instance, a polymer like polyethylene (B3416737) glycol (PEG) can be attached to improve pharmacokinetic properties, a process facilitated by functionalizing the polymer with linking groups like phosphotriesters. google.com

Table 2: Functional Groups for Dye Modification and Bioconjugation

| Functional Group | Purpose | Example Application | Reference |

|---|---|---|---|

| Sulfonic Acid | Enhances water solubility. | Already present in Lissamine Flavine FF. | usgs.gov |

| Carboxylic Acid / NHS Ester | Amine-reactive group for labeling proteins. | Creating protein-reactive Lissamine Flavine FF derivatives. | nih.gov |

| Azide / Alkyne | Used in "click chemistry" for highly efficient and specific bioconjugation. | Labeling of modified biomolecules in living cells. | acs.org |

Chemo-Enzymatic Synthesis and Bioconjugation Techniques for Lissamine Flavine FF Derivatives

Chemo-enzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. frontiersin.org This approach is particularly valuable for the synthesis and modification of complex molecules like dye derivatives. Enzymes such as lipases, proteases, and laccases can be used to introduce or modify functional groups with high regioselectivity and stereoselectivity. nih.govresearchgate.net For example, a lipase-catalyzed reaction could be used for the selective protection or deprotection of hydroxyl groups during the synthesis of a complex Lissamine Flavine FF analog. researchgate.net

Bioconjugation is the process of covalently linking molecules, such as a fluorescent dye and a protein or peptide. nih.gov These techniques are essential for creating fluorescent probes for biological imaging and diagnostics. The functionalized Lissamine Flavine FF derivatives discussed previously can be conjugated to target molecules through various chemical reactions. Site-specific conjugation methods are particularly desirable as they ensure a homogeneous product with preserved biological activity of the target molecule. nih.gov

Table 3: Chemo-Enzymatic and Bioconjugation Strategies

| Technique | Description | Potential Application for Lissamine Flavine FF | Reference |

|---|---|---|---|

| Lipase-Catalyzed Reactions | Use of lipases for esterification, transesterification, or hydrolysis under mild conditions. | Selective modification of carboxyl or hydroxyl groups on a Lissamine Flavine FF analog. | frontiersin.orgresearchgate.net |

| Laccase-Mediated Dimerization | Use of laccase enzymes to catalyze the oxidation and coupling of phenolic compounds. | Synthesis of novel dimeric structures derived from hydroxy-functionalized Lissamine Flavine FF analogs. | nih.gov |

| Amine-Reactive Labeling | Reaction of an N-hydroxysuccinimide (NHS) ester-functionalized dye with primary amines (e.g., lysine (B10760008) residues) on a protein. | Labeling antibodies or other proteins with Lissamine Flavine FF for immunoassays. | nih.gov |

Purification and Characterization Methodologies for Research-Grade Lissamine Flavine FF

Obtaining high-purity, research-grade Lissamine Flavine FF and its derivatives is crucial for reliable and reproducible experimental results. Purification typically involves chromatographic techniques. Due to the polymeric and amphiphilic nature of some dye conjugates, standard silica (B1680970) gel chromatography can be challenging. google.com Therefore, methods like reversed-phase high-performance liquid chromatography (HPLC) are often employed to separate the desired product from starting materials and byproducts. For larger scale or initial purification, techniques like micro-filtration can be utilized. google.com

Characterization involves a suite of analytical methods to confirm the identity, purity, and photophysical properties of the synthesized compounds. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to verify the chemical structure. google.com The photophysical properties are determined using UV-Visible absorption spectroscopy and fluorescence spectroscopy (spectrofluorometry). usgs.gov Key parameters measured include the absorption and emission maxima (λ_abs / λ_em), molar extinction coefficient (ε), and fluorescence quantum yield (Φ). For applications in biological imaging, photostability is also a critical parameter to assess. diva-portal.org

Table 4: Purification and Characterization Techniques

| Method | Purpose | Information Obtained | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purification and purity assessment. | Separation of the target compound from impurities; quantification of purity. | google.com |

| Mass Spectrometry (MS) | Structural confirmation. | Molecular weight of the compound, confirming its identity. | google.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation. | Connectivity of atoms within the molecule, confirming the chemical structure. | google.com |

| UV-Visible Spectroscopy | Characterization of light absorption properties. | Wavelength of maximum absorption (λ_abs), molar extinction coefficient (ε). | usgs.gov |

| Fluorescence Spectroscopy | Characterization of light emission properties. | Wavelength of maximum emission (λ_em), fluorescence quantum yield (Φ), fluorescence lifetime. | usgs.gov |

Advanced Spectroscopic Techniques for Investigating Lissamine Flavine FF

The unique fluorescent properties of LFF are harnessed through various advanced spectroscopic techniques. These methods allow for the detailed analysis of its interaction with light and the surrounding environment, providing crucial data for its practical applications.

Fluorescence Spectroscopy and Time-Resolved Fluorescence Studies

Fluorescence spectroscopy is a primary tool for studying LFF, leveraging its ability to absorb light at one wavelength and emit it at a longer wavelength. google.comiteh.ai The concentration of LFF can be determined from a calibration curve of its concentration versus fluorescence emission. google.com This technique is highly sensitive and selective, allowing for the detection of very low concentrations of the dye. usgs.gov

Absorption Spectroscopy and Electronic Transition Analysis

Absorption spectroscopy is fundamental to understanding the electronic structure of LFF. It measures the wavelengths of light that the molecule absorbs, which correspond to electronic transitions from the ground state to various excited states. iteh.ai The absorption spectrum is equivalent to the excitation spectrum in fluorescence. usgs.gov For LFF, also known as Brilliant Sulpho Flavine FF, the absorption maximum is approximately 430 nm. biosyn.com

The molar extinction coefficient (or molar absorptivity) is a measure of how strongly a chemical species absorbs light at a given wavelength. This value is crucial for quantitative analysis using the Beer-Lambert law. While a specific molar extinction coefficient for Lissamine Flavine FF was not found in the search results, related compounds have been characterized. For example, the dye Sulforhodamine B in water has a molar extinction coefficient of 8.4 x 10 L mol⁻¹ cm⁻¹. ethz.ch

The following table summarizes the known absorption and emission data for Lissamine Flavine FF.

| Spectroscopic Property | Wavelength (nm) |

| Absorption Maximum | ~430 biosyn.com |

| Emission Maximum | ~520 biosyn.com |

Environmental Effects on Lissamine Flavine FF Photophysics

The photophysical properties of LFF are significantly influenced by its local environment. Factors such as solvent polarity, pH, and temperature can alter its absorption and emission spectra, as well as its fluorescence quantum yield and lifetime. nih.govnih.govnih.gov

Lissamine Flavine FF is noted for being fairly stable at pH extremes, which is a desirable characteristic for a tracer dye used in natural water systems where pH can vary. usgs.govusgs.gov This stability suggests that its fluorescence is less affected by pH changes compared to other dyes like fluorescein, whose fluorescence drops sharply at pH values below 5.5. turnerdesigns.com The fluorescence of some fluorophores is known to be pH-dependent, which can be a critical factor in quantitative studies. nih.govnih.gov

Temperature can also affect fluorescence, with some dyes showing variable fluorescence with temperature changes. usgs.gov However, LFF is reported to be little affected by temperature, adding to its robustness as a tracer. usgs.govusgs.gov The interaction of the dye with other chemicals in the water, a phenomenon known as quenching, can also reduce fluorescence intensity. usgs.gov

Quantum Chemical Calculations and Computational Modeling of Lissamine Flavine FF Electronic Structure

Quantum chemical calculations and computational modeling offer powerful tools to understand the electronic structure and properties of molecules like Lissamine Flavine FF from a theoretical perspective. nih.govmdpi.comrsc.org These methods, such as Density Functional Theory (DFT), can be used to optimize the molecular structure, analyze frontier molecular orbitals (HOMO and LUMO), and predict spectroscopic properties. nih.govmdpi.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding electronic transitions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is related to the energy of the first electronic transition, which corresponds to the absorption of light. nih.govnih.gov By modeling the HOMO and LUMO of LFF, researchers can gain insights into its color and reactivity. While specific quantum chemical calculation results for Lissamine Flavine FF were not found, the principles are well-established and have been applied to similar dye molecules. nih.govresearchgate.netresearchgate.net For instance, studies on other dye molecules have shown that the HOMO-LUMO gap can be tuned by modifying the molecular structure, which in turn affects the absorption wavelength. nih.gov

Research into Photostability and Photodegradation Mechanisms of Lissamine Flavine FF

The photostability of a fluorescent dye, its resistance to degradation upon exposure to light, is a critical parameter for its application, especially in tracer studies where the dye may be exposed to sunlight for extended periods. turnerdesigns.comusgs.gov Lissamine Flavine FF is reported to not decompose as rapidly in sunlight as fluorescein, indicating a higher photostability. turnerdesigns.com However, like many organic dyes, it is susceptible to photochemical decay to some extent. researchgate.net

Photodegradation involves the chemical alteration of the dye molecule, leading to a loss of its fluorescent properties. The mechanisms of photodegradation can be complex and may involve reactions with oxygen or other chemical species present in the environment. While detailed studies on the specific photodegradation mechanisms of Lissamine Flavine FF were not available in the provided search results, research on other dyes, such as Lissamine Green B, has shown that photocatalytic degradation can occur in the presence of a photocatalyst like TiO₂ and UV-A radiation. unizg.hr This process involves the generation of reactive oxygen species that attack and break down the dye molecule. unizg.hr

Lissamine Flavine Ff As a Tracer in Environmental and Geohydrological Research

Application of Lissamine Flavine FF in Solute Transport Studies in Aquatic Systems

Lissamine Flavine FF has been instrumental in characterizing solute transport in various aquatic environments, from groundwater systems to surface water bodies. Its anionic nature and resistance to degradation under typical environmental conditions allow it to mimic the movement of dissolved contaminants, providing crucial data for hydrological and environmental models.

Groundwater Flow Path Delineation and Characterization

Tracer studies utilizing Lissamine Flavine FF have been effectively employed to delineate groundwater flow paths and determine key aquifer characteristics. By injecting the dye into an aquifer and monitoring its appearance at downstream locations, hydrogeologists can infer the direction and velocity of groundwater flow. This information is fundamental for water resource management, including the delineation of wellhead protection areas and the assessment of aquifer connectivity. wrc.org.za

A notable application of Lissamine Flavine FF is in the characterization of complex groundwater systems, such as those found in fractured rock. mdpi.comresearchgate.net In such environments, groundwater flow is often concentrated within discrete fractures, leading to rapid and heterogeneous transport pathways that are difficult to predict. Tracer tests with Lissamine Flavine FF can help identify these preferential flow paths, providing a more accurate understanding of the aquifer's hydraulic properties. mdpi.com

Assessment of Contaminant Transport Dynamics in Fractured Media

Fractured rock aquifers are particularly vulnerable to contamination due to the potential for rapid transport of pollutants with minimal attenuation. mdpi.comdntb.gov.ua Lissamine Flavine FF serves as a reliable surrogate for certain dissolved contaminants, enabling researchers to assess the transport dynamics in these complex geological formations. mdpi.comcore.ac.uk

In a comprehensive study investigating the impact of septic systems on a fractured sedimentary bedrock aquifer, Lissamine Flavine FF was used as a tracer to simulate the movement of septic leachate. mdpi.comdntb.gov.uaresearchgate.netrepec.org The experiment involved the application of a known concentration of the dye to the septic bed, followed by monitoring at a multilevel well system. The results demonstrated rapid transport from the near-surface to significant depths within the fractured bedrock, highlighting the potential for swift contamination of the aquifer from surface sources. mdpi.comdntb.gov.ua The breakthrough curves of the tracer at different depths revealed the existence of multiple, complex fracture pathways connecting the septic system to the monitoring well. mdpi.comresearchgate.net

Methodological Development for Lissamine Flavine FF Tracing Experiments

The successful application of Lissamine Flavine FF as a tracer relies on robust methodological development, encompassing both field-scale experimental design and laboratory-scale parameter determination.

Field-Scale Tracer Experiment Design and Execution

The design and execution of a field-scale tracer experiment with Lissamine Flavine FF require careful planning to ensure the collection of meaningful data. Key considerations include the determination of the appropriate mass of tracer to inject, the injection method, and the sampling strategy.

A typical field-scale tracer test involves the following steps:

Background Sampling: Prior to the tracer injection, background water samples are collected from monitoring wells or surface water bodies to establish the natural fluorescence levels. idaho.gov

Tracer Injection: A solution of Lissamine Flavine FF of a known concentration is introduced into the system. In the aforementioned septic system study, approximately 300 liters of a 1600 mg/L Lissamine Flavine FF solution were poured into piezometers over the septic bed. mdpi.com This was followed by a "chase" of 600 liters of water to facilitate the tracer's entry into the groundwater system. mdpi.com

Sample Collection: Water samples are collected at predetermined intervals from downstream monitoring locations. The frequency of sampling is crucial to accurately capture the tracer breakthrough curve. mdpi.com

Data Analysis: The concentration of Lissamine Flavine FF in the collected samples is measured, and breakthrough curves are generated by plotting concentration versus time. These curves provide insights into travel time, dispersion, and the presence of multiple flow paths. wrc.org.zamdpi.com

| Parameter | Value | Reference |

| Tracer | Lissamine Flavine FF | mdpi.com |

| Injection Volume | ~300 L | mdpi.com |

| Injection Concentration | 1600 mg/L | mdpi.com |

| Injection Rate | ~0.75 L/min | mdpi.com |

| "Chase" Water Volume | 600 L | mdpi.com |

| First Tracer Observation | 3 hours and 20 minutes post-application | mdpi.comrepec.org |

Table 1: Example Field-Scale Tracer Experiment Parameters for Lissamine Flavine FF

Laboratory-Scale Column and Batch Studies for Transport Parameter Determination

Laboratory-scale experiments, such as column and batch studies, are essential for determining the transport parameters of Lissamine Flavine FF in specific geological materials. These parameters, including the retardation factor and the soil-water partition coefficient (Kd), are crucial for interpreting field-scale tracer tests and for use in solute transport models. researchgate.netresearchgate.netnih.govcopernicus.org

Batch Studies: Batch equilibrium experiments are conducted to determine the extent to which Lissamine Flavine FF adsorbs to soil or rock materials. In these studies, a known mass of the solid material is mixed with a solution of the tracer at a known concentration. The mixture is agitated until equilibrium is reached, after which the concentration of the tracer remaining in the solution is measured. The amount of tracer adsorbed to the solid phase can then be calculated. By performing these experiments with a range of tracer concentrations, an adsorption isotherm can be developed, which describes the relationship between the concentration of the tracer in solution and the amount adsorbed onto the solid. nih.govcopernicus.org For instance, an estimated organic carbon-water (B12546825) partition coefficient (Koc) for Lissamine Flavine FF of 245.5 has been reported, leading to an average Kd value of 4.3 for specific soil samples. mdpi.com

Column Studies: Column experiments simulate one-dimensional flow and transport through a porous medium. A column is packed with the soil or crushed rock of interest, and a solution containing Lissamine Flavine FF is passed through it at a constant flow rate. The concentration of the tracer in the effluent is monitored over time to generate a breakthrough curve. By comparing the breakthrough curve of Lissamine Flavine FF to that of a conservative (non-adsorbing) tracer, the retardation factor can be determined. The retardation factor quantifies the extent to_which the transport of the tracer is slowed down due to adsorption. researchgate.netcopernicus.org Studies have indicated that Lissamine Flavine FF is one of the dyes most resistant to adsorption, making it suitable for column work. researchgate.net

Analytical Methods for Environmental Detection and Quantification of Lissamine Flavine FF

The primary analytical method for the detection and quantification of Lissamine Flavine FF in environmental samples is fluorescence spectroscopy . ethz.chconicet.gov.armdpi.com This technique is highly sensitive and allows for the detection of very low concentrations of the dye, which is a significant advantage in tracer studies where the tracer can become highly diluted. usgs.gov

A fluorometer is used to measure the fluorescence of a water sample. The instrument excites the sample with light at a specific wavelength (the excitation wavelength) and measures the intensity of the light emitted at a longer wavelength (the emission wavelength). For Lissamine Flavine FF, the approximate excitation and emission maxima are 422 nm and 512 nm, respectively. usgs.gov

The procedure for fluorometric analysis generally involves:

Calibration: The fluorometer is calibrated using a series of standard solutions of Lissamine Flavine FF of known concentrations. usgs.gov This establishes a relationship between fluorescence intensity and concentration.

Sample Measurement: The fluorescence of the environmental water samples is then measured.

Quantification: The concentration of Lissamine Flavine FF in the samples is determined by comparing their fluorescence readings to the calibration curve.

It is important to account for potential interferences that can affect the accuracy of fluorescence measurements. These include:

Background Fluorescence: Natural organic matter and other substances in the water can fluoresce and contribute to the measured signal. researchgate.net Background samples should always be analyzed to correct for this.

Temperature: The fluorescence of dyes can be temperature-dependent. Samples should be analyzed at a constant temperature, or a temperature correction should be applied. researchgate.net

pH: While Lissamine Flavine FF is reported to be stable over a wide pH range (pH 4-10), extreme pH values can affect fluorescence. wrc.org.zaresearchgate.net

Turbidity: Suspended particles in the water can scatter light and interfere with fluorescence measurements. Samples may need to be filtered prior to analysis. researchgate.net

In some cases, passive samplers, such as activated charcoal packets, can be deployed in the field to adsorb the tracer over time. idaho.gov These samplers are then collected, and the adsorbed dye is eluted and analyzed, providing a time-integrated measure of tracer presence. idaho.gov

Spectrofluorometric Detection in Complex Environmental Matrices

The primary analytical method for detecting Lissamine Flavine FF and other fluorescent tracers is spectrofluorometry, a technique prized for its low detection limits and accuracy. usgs.govmdpi.com However, the analysis of samples from complex environmental matrices such as soil, groundwater, or surface water presents several challenges that can interfere with the quantification of the tracer. ethz.chresearchgate.net

Interference Factors and Mitigation Strategies

Successful spectrofluorometric detection in environmental samples requires addressing several potential interferences:

Background Fluorescence: A primary challenge is the presence of natural or anthropogenic substances that also fluoresce. usgs.govresearchgate.net Dissolved organic matter (DOM), particularly humic and fulvic acids, pollutants, and even certain minerals within the soil can emit light at wavelengths that overlap with LFF, creating a high background signal that can mask the tracer's fluorescence. ethz.chresearchgate.netresearchgate.net This is especially problematic in karst aquifers, which are often susceptible to organic contamination. researchgate.net To overcome this, researchers employ several strategies. Using specific optical filters for the excitation and emission wavelengths of LFF helps to isolate its signal from the background noise. ysi.comusgs.gov Advanced techniques like Excitation-Emission Matrix (EEM) spectroscopy can create a 3D map of the fluorescence landscape, allowing for the deconvolution of the tracer's signal from the complex background matrix. researchgate.netusf.edu

Turbidity: Suspended particulate matter in water samples, such as clays (B1170129) and silts, can cause light scattering, which interferes with fluorescence measurements and can lead to inaccurate readings. usgs.govresearchgate.net The standard mitigation procedure is to filter water samples prior to analysis. mdpi.com Additionally, careful measurement of turbidity can sometimes be used to correct the fluorescence signal. researchgate.net

Physicochemical Variability: The fluorescence intensity of LFF can be influenced by the physical and chemical properties of the water. ethz.ch While LFF is considered fairly stable across a range of pH extremes, significant variations can still affect its quantum yield. usgs.gov Temperature also has an effect on fluorescence. usgs.gov Therefore, it is standard practice to buffer the pH of samples and allow them to reach a stable temperature before measurement to ensure consistency and accuracy. watereuse.org

Fluorescence Quenching: This phenomenon occurs when other substances in the sample, such as humic substances or even the dye molecules themselves at high concentrations (a process known as concentration quenching), absorb the emitted fluorescent energy, leading to a reduced signal. usgs.govethz.ch Diluting samples to within a linear response range is a common method to circumvent concentration quenching. google.com

The following table summarizes the key challenges and the corresponding strategies employed to ensure accurate detection of Lissamine Flavine FF in complex environmental settings.

| Interference Factor | Description | Mitigation Strategies |

| Background Fluorescence | Fluorescence from natural organic matter (e.g., humic acids), pollutants, or soil constituents that overlaps with the LFF signal. ethz.chresearchgate.netresearchgate.net | Use of specific excitation/emission optical filters; Analysis of 2D and 3D fluorescence spectra (EEMs); Correction based on pre-test water samples. researchgate.netusgs.govusf.edu |

| Turbidity | Light scattering caused by suspended solids (clays, silts) in the water sample, leading to erroneous readings. usgs.govresearchgate.net | Filtration of samples before analysis; Use of quartz cuvettes to reduce scattering effects; Correction of fluorescence signal based on turbidity measurements. usgs.govusgs.govmdpi.comresearchgate.net |

| Physicochemical Factors | Variations in water temperature and pH that can alter the fluorescence intensity of the dye. usgs.govethz.ch | Allowing samples to equilibrate to a constant laboratory temperature; Buffering the pH of samples to a consistent value before analysis. watereuse.org |

| Fluorescence Quenching | Reduction in fluorescence intensity due to interaction with other molecules (e.g., humic substances) or high dye concentrations. usgs.govethz.ch | Sample dilution to bring concentration into the linear detection range; Characterization of quenching effects of the native water during calibration. google.com |

Development of High-Sensitivity Detection Protocols

Achieving high sensitivity is crucial in tracer studies, as it allows for the use of smaller amounts of dye and the detection of the tracer after significant dilution in large water bodies. Lissamine Flavine FF is known for its high detectability, with fluorometers capable of measuring concentrations down to the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. idaho.gov Over the years, several protocols have been developed to enhance detection sensitivity.

Direct Fluorometry: The simplest method involves the direct analysis of water samples using a benchtop or field fluorometer. usgs.gov Modern fluorometers can be equipped with high-sensitivity kits and specific filter sets to optimize the detection of LFF and minimize background interference, achieving detection limits as low as 0.01 ppb. usgs.govidaho.gov

Passive Sampling with Activated Carbon: For detecting the mere presence of a tracer over time, especially at very low, transient concentrations, passive samplers are highly effective. Packets of granular activated carbon are placed in the water body and absorb the dye over an extended period. researchgate.net The dye is later eluted from the carbon in the laboratory using a solvent and the resulting concentrated solution is analyzed. This method is often superior to collecting individual "grab" water samples for identifying trace-level contamination. researchgate.net

Solid-Phase Extraction (SPE): This is a widely used pre-concentration technique that significantly enhances detection limits. Water samples are passed through a small cartridge containing a solid sorbent (e.g., C18). idaho.govrsc.org The dye adsorbs to the sorbent while the bulk of the water and some interfering dissolved salts pass through. The dye is then eluted with a small volume of a strong solvent, resulting in a more concentrated and cleaner sample for fluorometric analysis. idaho.gov

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-F): For the most demanding applications requiring high specificity and sensitivity, HPLC-F is the method of choice. google.comscience.gov This technique first separates the components of the sample matrix using a chromatography column. The LFF is separated from other fluorescent compounds, eliminating interferences. science.gov A fluorescence detector is then used for highly sensitive and selective quantification. nih.govnih.gov Combining on-line SPE with HPLC-F provides a powerful, automated system capable of achieving very low detection limits for tracers in complex water samples. idaho.gov

The table below compares various detection protocols for fluorescent tracers like Lissamine Flavine FF.

| Detection Protocol | Principle | Typical Application | Advantages | Reported Detection Limits |

| Direct Fluorometry | Direct measurement of fluorescence in a water sample using a fluorometer. usgs.gov | Routine water tracing, time-of-travel studies. | Simple, rapid, enables in-situ measurements with field instruments. usgs.govysi.com | ~0.01 ppb idaho.gov |

| Passive Carbon Sampling | Adsorption of dye onto activated carbon over time, followed by elution and analysis. researchgate.net | Long-term monitoring, detecting low-level or intermittent presence of tracer. | Time-integrated sampling, more likely to detect tracer than grab samples. researchgate.net | Qualitative to semi-quantitative; detects presence at very low levels. |

| Solid-Phase Extraction (SPE) | Concentration of the dye from a large water volume onto a sorbent cartridge, followed by elution. idaho.gov | Analysis of samples with very low tracer concentrations or high interference. | Increases concentration, removes interfering substances, improves sensitivity. idaho.govrsc.org | Sub-ppb levels. |

| HPLC with Fluorescence Detection (HPLC-F) | Chromatographic separation of the tracer from matrix components before fluorescence detection. google.comscience.gov | Complex matrices, multi-tracer studies, research requiring high accuracy and specificity. | High selectivity and sensitivity, eliminates interferences from other fluorescent compounds. science.govnih.gov | ng/L (ppt) range mdpi.comnih.gov |

Lissamine Flavine Ff in Biochemical and Molecular Interaction Research

Lissamine Flavine FF as a Probe for Biomolecular Interactions

The fluorescent properties of Lissamine Flavine FF make it an effective probe for studying the interactions between biomolecules. Changes in its fluorescence emission spectrum, intensity, or polarization upon binding to a target molecule can provide detailed information about the binding event, making it a sensitive tool for quantitative analysis.

Investigation of Lissamine Flavine FF Binding to Proteins and Nucleic Acids

Lissamine Flavine FF has been utilized in research to investigate its binding characteristics with both proteins and nucleic acids. google.com.lb As a fluorescent dye, it can be employed to label and track these macromolecules, facilitating the study of their structure, function, and interactions. Research has pointed towards the use of lissamine-based probes for the fluorescence detection of nucleic acids, particularly in studies involving DNA strand cleavage at specific sites. dokumen.pub In such applications, the dye's fluorescence serves as a reporter, signaling the interaction or modification of the DNA molecule. dokumen.pub

Furthermore, its utility extends to protein binding. A notable application is in the specific staining of the protein fibrin (B1330869), where the dye's binding is a key component of the histological method. stainsfile.com The anionic nature of Lissamine Flavine FF likely facilitates its interaction with positively charged regions on the surfaces of proteins and nucleic acids. researchgate.net

Elucidation of Molecular Recognition Mechanisms

Molecular recognition is fundamental to nearly all biological processes, describing the specific interaction between two or more molecules. Fluorescent probes like Lissamine Flavine FF are instrumental in elucidating the mechanisms behind these recognition events. When a probe binds to a specific site on a protein or nucleic acid, its fluorescence properties can be altered by the local microenvironment.

Researchers can analyze these changes to understand the specificity and affinity of the interaction. For instance, the concept of ligands migrating along a DNA molecule to locate preferential binding sites is a facet of molecular recognition that can be studied using fluorescent probes. dokumen.pub The sophisticated chemistry involved in the reaction of many compounds with nucleic acids underscores the importance of probes that can report on these binding events without disrupting them. dokumen.pub The study of how these dyes interact with biomolecules helps in understanding the complex relationship between bond-forming and bond-breaking interactions with macromolecules like nucleic acids. dokumen.pub

Research on Lissamine Flavine FF in Cellular and Tissue Staining Methodologies

Staining is a cornerstone technique used to enhance contrast in microscopic samples, enabling the visualization of specific cells, tissues, or subcellular components. wikipedia.org Lissamine Flavine FF, with its distinct greenish-yellow fluorescence, has been incorporated into specialized staining protocols for research purposes. stainsfile.com

Development of Staining Protocols for Microscopic Analysis in Research Models

The development of a staining protocol involves optimizing dye concentrations, incubation times, and washing steps to achieve specific and high-contrast labeling. Lissamine Flavine FF has been a key component in the development of the Yellowsolve I method, a histological technique designed for the specific staining of fibrin. stainsfile.com In this protocol, Lissamine Flavine FF acts as a "displacement dye." It is used to differentiate fibrin from other tissue components by selectively displacing a previously applied dye, phloxine B, from everything except fibrin. stainsfile.com

The general principle of developing such a staining protocol involves several key stages, from sample preparation to final microscopic observation.

Table 1: Generalized Stages in a Histological Staining Protocol

| Stage | Description | Purpose |

|---|---|---|

| Fixation | Treating the tissue with chemical fixatives (e.g., formalin). | To preserve the tissue structure and prevent decay. |

| Processing | Dehydrating the tissue and embedding it in a support medium like paraffin (B1166041) wax. | To allow for the cutting of very thin sections. |

| Sectioning | Cutting the embedded tissue into thin slices (microtomy). | To create a sample thin enough for light to pass through for microscopy. |

| Staining | Applying one or more dyes to the tissue section. | To add color and contrast to specific cellular or tissue components. |

| Dehydration & Mounting | Removing water from the stained section and covering it with a coverslip. | To prepare a permanent slide for microscopic analysis. |

In the context of the Yellowsolve I method, Lissamine Flavine FF is applied during the staining stage to achieve its specific effect. stainsfile.com

Studies on Differential Staining in Heterogeneous Biological Systems

Differential staining techniques use more than one dye to distinguish between different types of cells, or different parts of a cell, within a single sample. lumenlearning.combyjus.com These methods work by exploiting the fact that different cellular structures have different chemical properties, leading them to react differently with various dyes. nih.gov

The Yellowsolve I method is a prime example of a differential staining technique where Lissamine Flavine FF plays a crucial role. stainsfile.com The method differentiates fibrin deposits from the surrounding connective tissue and cytoplasm.

Table 2: Role of Dyes in the Yellowsolve I Differential Staining Method

| Dye | Class/Type | Role in Protocol | Resulting Color of Fibrin | Resulting Color of Background |

|---|---|---|---|---|

| Phloxine B | Primary Stain | Initially stains most tissue components, including fibrin. | Red | Red |

| Lissamine Flavine FF | Displacement Dye | Displaces Phloxine B from all components except fibrin. | Red | Yellow |

This differential outcome occurs because the affinity of Phloxine B for fibrin is stronger than the displacing action of the Lissamine Flavine FF solution, while its affinity for other tissue elements is weaker. stainsfile.com This allows for the clear, differential visualization of fibrin in complex biological tissues.

Membrane Interaction Studies of Lissamine Flavine FF and Analogs

The cell membrane is a critical interface that mediates communication between the cell and its environment. Understanding how exogenous compounds like Lissamine Flavine FF interact with cell membranes is crucial for its application in cell biology. researcher.life Studies on the interaction of fluorescent probes with lipid bilayers provide insight into membrane structure, dynamics, and permeability. nih.gov

Research has been conducted to understand the interaction between cell membranes and Lissamine Flavine FF. researcher.life While detailed findings on Lissamine Flavine FF itself are specific, broader studies on analogous fluorescent probes and related molecules provide a framework for the types of investigations performed. For example, studies on N-(lissamine Rhodamine B sulfonyl)dipalmitoylphosphatidylethanolamine, a lipid-conjugated analog, reveal how such probes distribute within the leaflets of a lipid bilayer and their tendency to aggregate at certain concentrations. nih.gov

Various biophysical techniques are employed to investigate these membrane interactions, each providing unique information about how a compound affects the membrane or where it localizes within the bilayer. nih.gov

| Molecular Dynamics (MD) Simulations | Offers a computational model to visualize and predict the interactions between the molecule and membrane lipids at an atomic level. nih.gov |

These research methods are vital for characterizing the behavior of dyes like Lissamine Flavine FF at the cell surface, which is essential for interpreting staining results and developing new probes for studying membrane biology.

Lissamine Flavine Ff in Advanced Analytical Chemistry Research

Development of Quantitative Analytical Methods Utilizing Lissamine Flavine FF Fluorescence

The inherent fluorescence of Lissamine Flavine FF is the foundation for its use in quantitative analysis. usgs.gov Fluorescent analysis methods are known for being highly sensitive and accurate. google.com The dye absorbs light at a specific wavelength and emits it at a longer wavelength; this emission can be measured to determine the dye's concentration. usgs.gov For Lissamine Flavine FF, the excitation and emission maxima are approximately 432 nm and 508 nm, respectively. watereuse.org

Calibration and Validation of Fluorescent Assays

The cornerstone of any quantitative fluorescent assay is a robust calibration and validation process. nist.gov This ensures that the measured fluorescence intensity accurately corresponds to the concentration of the analyte.

For assays utilizing Lissamine Flavine FF, calibration involves preparing a series of standard solutions with known concentrations of the dye. ethz.ch The fluorescence of these standards is measured using a fluorometer, and a calibration curve is constructed by plotting fluorescence intensity against concentration. ethz.chresearchgate.net Linear calibration relationships are then established to relate the fluorescence signal to the total tracer concentration. researchgate.net It is crucial to account for background fluorescence and potential matrix effects that could interfere with the measurement. usgs.gov For instance, research on imaging dye concentrations in soil has shown that corrections for the variable optical properties of the soil surface are important for reducing the uncertainty of concentration estimates. researchgate.net

Validation of the assay confirms its suitability for the intended purpose. nist.gov This process typically assesses several key parameters:

Linearity: The range over which the fluorescence intensity is directly proportional to the concentration.

Limit of Detection (LOD): The lowest concentration of the dye that can be reliably distinguished from the background signal.

Limit of Quantitation (LOQ): The lowest concentration that can be measured with acceptable precision and accuracy.

Accuracy: How close the measured values are to the true concentration.

Precision: The degree of agreement among repeated measurements.

The table below illustrates a typical calibration dataset for a Lissamine Flavine FF assay.

Table 1: Example Calibration Data for Lissamine Flavine FF Assay

| Standard Concentration (µg/L) | Relative Fluorescence Units (RFU) |

| 0.1 | 58 |

| 0.5 | 245 |

| 1.0 | 498 |

| 2.5 | 1255 |

| 5.0 | 2510 |

| 10.0 | 5024 |

Miniaturization and High-Throughput Screening Methodologies

The principles of fluorescence-based quantification are highly adaptable to miniaturized and high-throughput formats. High-throughput screening (HTS) leverages automation to rapidly test thousands of chemical compounds, often relying on optical detection methods like fluorescence. nih.govpromega.co.uk

While specific HTS assays explicitly naming Lissamine Flavine FF are not prominent in the literature, its properties are well-suited for such applications. Its water solubility and strong fluorescent signal make it an ideal candidate for use in aqueous assay buffers common in HTS. google.com For example, it could be used in competitive binding assays where the displacement of the dye from a target molecule by a potential inhibitor results in a measurable change in fluorescence. The development of such assays is a key tool in drug discovery. limes-institut-bonn.de

Furthermore, the trend towards miniaturization in analytical chemistry, such as in microfluidic "lab-on-a-chip" systems, benefits from fluorescent detection. escholarship.org These systems require minimal sample and reagent volumes, and the high sensitivity of fluorescence allows for the detection of low analyte concentrations within these small volumes.

Integration of Lissamine Flavine FF with Advanced Separation Techniques

Lissamine Flavine FF's fluorescent properties enhance the sensitivity of advanced separation techniques that are central to modern bioanalytical chemistry. evitachem.com

Capillary Electrophoresis and Chromatography with Fluorescent Detection

Capillary electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge and size in a narrow capillary. diva-portal.org When coupled with laser-induced fluorescence (LIF) detection, CE becomes one of the most sensitive analytical tools available, capable of detecting minute quantities of analytes. nih.gov In CE-LIF, a laser excites the fluorescent molecules as they pass through a detection window in the capillary, and the emitted light is measured. nih.gov Lissamine Flavine FF can be used as a fluorescent label, covalently attached to non-fluorescent analytes of interest, thereby enabling their highly sensitive detection following separation.

Similarly, in High-Performance Liquid Chromatography (HPLC), a fluorescence detector can be used for sensitive and selective detection. Analytes are separated on a column and then flow through the detector. If the analyte is naturally fluorescent or has been tagged with a fluorescent dye like Lissamine Flavine FF, it can be detected at very low concentrations. This approach is particularly useful for analyzing complex biological samples where the analytes of interest are present at trace levels. nih.gov Chromatographic purification is often a critical step to ensure the quality of dye-conjugate reagents used in these methods. nih.gov

Research into the Application of Lissamine Flavine FF in Fluid System Monitoring Methodologies

One of the most well-documented applications of Lissamine Flavine FF is as a tracer dye in hydrological and environmental studies to monitor the movement of water. mdpi.comresearchgate.net Its properties, including high stability, low adsorption to sediments, and high detectability, make it an excellent choice for these applications. mdpi.comresearchgate.netresearchgate.net It has been identified as a particularly appropriate water tracer for use in field conditions with high flow velocities. mdpi.comresearchgate.net

Assessment of Chemical Distribution and Flow Dynamics in Research Systems

Lissamine Flavine FF is used to investigate the pathways and dynamics of fluid flow in complex systems, such as groundwater movement through fractured bedrock. mdpi.comresearchgate.net In a typical tracer experiment, a known quantity of the dye is injected into the system at one point, and its concentration is monitored over time at various downstream locations.

A notable field study investigated solute transport from a septic system into fractured bedrock. mdpi.comresearchgate.net Lissamine Flavine FF was applied to the septic bed, and its arrival and concentration were tracked in a multilevel monitoring well. The researchers observed the first appearance of the tracer just 3 hours and 20 minutes after deployment, indicating rapid transport pathways. mdpi.comresearchgate.net The resulting breakthrough curves—plots of concentration versus time—revealed multiple peaks, suggesting the existence of several distinct flow paths between the source and the monitoring well. mdpi.comresearchgate.net

This type of research is critical for understanding contaminant transport and for developing strategies to protect water resources. mdpi.comwrc.org.za The data gathered allows for the modeling of flow velocities and the assessment of an aquifer's vulnerability to contamination.

Table 2: Summary of Lissamine Flavine FF Tracer Breakthrough in a Fractured Bedrock Monitoring Well Data synthesized from findings described in referenced studies. mdpi.comresearchgate.net

| Monitoring Port (Depth) | Time to First Detection | Time to Peak Concentration | Maximum Concentration (µg/L) |

| Port 2 | ~ 3.5 hours | ~ 6 hours | ~ 1.2 |

| Port 3 | ~ 4 hours | ~ 5.5 hours | ~ 1.8 |

| Port 4 | ~ 3.3 hours | ~ 3.3 hours | ~ 4.5 |

| Port 5 | ~ 4 hours | ~ 7 hours | ~ 2.5 |

| Port 6 | ~ 4.5 hours | ~ 6.5 hours | ~ 0.8 |

Mechanistic Investigations and Reaction Pathways Involving Lissamine Flavine Ff

Study of Lissamine Flavine FF Reactivity in Different Chemical Environments

The reactivity of Lissamine Flavine FF has been evaluated in several chemical contexts, from aqueous solutions to interactions with complex biological and synthetic surfaces.

In aqueous environments, Lissamine Flavine FF is recognized for its stability across a wide pH range. researchgate.net Studies have shown that its fluorescence intensity remains nearly constant in solutions with pH values from 6.86 to 10.40. researchgate.net This stability makes it a reliable tracer in natural waters where pH can vary.

Its utility as a hydrological tracer is further enhanced by its low adsorption tendency on soils, sediments, and other materials. researchgate.netmdpi.comresearchgate.net Research comparing various fluorescent dyes has consistently shown that Lissamine Flavine FF is among the most resistant to adsorption, making it suitable for quantitative tracing work where loss of the tracer to the surrounding matrix would compromise results. researchgate.netresearchgate.net It is considered an excellent tracer for use in fractured rock and under conditions of rapidly moving water. researchgate.net

In the field of forensic science, Lissamine Flavine FF is used as a chemical enhancement technique to visualize latent bloodstains. gapscience.com It is particularly effective for developing impressions on dark, non-porous surfaces. service.gov.ukbvda.com The dye works by binding to the protein components present in blood, creating a pale yellow stain that fluoresces brightly under blue-green light (400-490 nm). gapscience.comservice.gov.ukbvda.com This protein-binding reactivity is a key feature, though it also means the technique is not suitable for developing non-blood-based latent prints. gapscience.com Its effectiveness can be diminished if a large amount of blood is present, as the heme groups can reabsorb the emitted fluorescence. uchicago.edu

Table 1: Reactivity of Lissamine Flavine FF on Various Surfaces

| Surface Type | Interaction/Reactivity | Application | Source(s) |

|---|---|---|---|

| Soil and Sediment | Low adsorption tendency. | Hydrological tracing. | researchgate.netmdpi.comresearchgate.net |

| Non-Porous Surfaces (e.g., glass, tiles) | Binds to proteins in blood; minimal background staining. | Forensic enhancement of bloody fingerprints. | gapscience.comservice.gov.ukbvda.com |

| Porous Surfaces (e.g., paper, carpet) | Not recommended due to difficulty in washing the dye from the background. | Not applicable. | service.gov.ukbvda.com |

Research into the Degradation Pathways and Stability of Lissamine Flavine FF under Experimental Conditions

The stability of Lissamine Flavine FF under various experimental conditions is a critical factor for its applications. The compound is generally considered stable.

A significant aspect of its stability is its resistance to photochemical decay. Compared to other fluorescent tracers like fluorescein, which degrades rapidly in sunlight, Lissamine Flavine FF exhibits a low photochemical decay rate. wrc.org.zascirp.org This property allows for its use in tracer studies that may last for up to a week without the need for correction due to sunlight-induced degradation. wrc.org.za Its photochemical decay rate has been reported to be an order of magnitude less than that of Pontacyl Pink. usgs.gov

The compound also shows resistance to biodegradation. wrc.org.za This means it is not readily broken down by microorganisms, a valuable trait for groundwater tracing in most environments. However, dye loss due to biodegradation could be a factor in biologically hostile environments, such as activated sludge systems. wrc.org.za

While generally stable, contact with oxidizing agents should be avoided to prevent degradation. The molecule is stable in air and does not undergo hazardous polymerization.

Table 2: Comparative Stability of Lissamine Flavine FF and Other Tracer Dyes

| Dye | Photochemical Decay Rate | Resistance to Adsorption | Stability Notes | Source(s) |

|---|---|---|---|---|

| Lissamine Flavine FF | Low | High | Stable for tests up to 1 week; resistant to biodegradation. | researchgate.netresearchgate.netwrc.org.za |

| Fluorescein | High | Moderate | Rapidly destroyed by sunlight; fluorescence is pH-sensitive. | researchgate.netwrc.org.zascirp.org |

| Rhodamine WT | Moderate | Moderate | More stable than fluorescein. | researchgate.netresearchgate.net |

| Amino G Acid | High | High | One of the most resistant to adsorption. | researchgate.netwrc.org.za |

| Pyranine | High | High | Fluorescence is strongly affected by pH. | researchgate.netresearchgate.netwrc.org.za |

Mechanistic Studies of Lissamine Flavine FF Interactions with Reactive Species

Mechanistic studies provide insight into the fundamental chemical processes governing the interactions of Lissamine Flavine FF.

The primary mechanism for its interaction with proteins, such as those in blood, is through its nature as an acid dye. service.gov.uk Acid dyes are characterized by the presence of one or more sulphonate (-SO3-) groups, typically as a sodium salt. service.gov.uk This anionic sulphonate group is understood to form electrostatic bonds with positively charged amino groups found in proteins, leading to the staining effect observed in forensic applications. service.gov.ukresearchgate.net

The adsorption of Lissamine Flavine FF onto various media has also been a subject of mechanistic investigation. Studies on the adsorption of Acid Yellow 7 onto activated carbon prepared from Albizia lebbeck and Azadirachta indica stems indicate that the process is highly dependent on the pH of the solution, with optimal adsorption occurring in acidic conditions (pH 5.0-5.5). researchgate.netscholarsresearchlibrary.com The adsorption process follows established isotherm models like the Langmuir and Freundlich models. researchgate.netscholarsresearchlibrary.com Thermodynamic analysis reveals the process to be spontaneous and endothermic, suggesting a physisorption mechanism. scholarsresearchlibrary.com The desorption of the dye using dilute mineral acids further supports that the binding occurs through weaker physical forces, such as electrostatic interactions, rather than stronger, irreversible chemisorption. scholarsresearchlibrary.com

While direct, detailed mechanistic studies of Lissamine Flavine FF's interaction with highly reactive species like reactive oxygen species (ROS) are not extensively documented in the provided context, it is known that ROS are highly reactive molecules that can degrade organic dyes. nih.gov The interaction between dyes and ROS is a general area of chemical research, often involving complex oxidation pathways. frontiersin.orgsonar.ch

Table 3: Summary of Mechanistic Findings for Lissamine Flavine FF Interactions

| Interacting Species | Proposed Mechanism | Key Findings | Source(s) |

|---|---|---|---|

| Proteins (in blood) | Electrostatic Interaction | The anionic sulphonate group of the dye binds to cationic amino groups in proteins. | service.gov.ukresearchgate.net |

| Activated Carbon | Physisorption | Adsorption is pH-dependent, spontaneous, and follows Langmuir/Freundlich isotherms. | researchgate.netscholarsresearchlibrary.com |

Emerging Research Frontiers and Future Directions for Lissamine Flavine Ff Studies

Novel Applications of Lissamine Flavine FF in Interdisciplinary Research

The unique properties of Lissamine Flavine FF, such as its high fluorescence, stability, and relatively low adsorption tendency, have made it a valuable tool in various interdisciplinary research fields, most notably in environmental and agricultural sciences. harvard.edu

Groundwater Tracing in Complex Geological Formations: A significant area of emerging research is the use of Lissamine Flavine FF as a tracer dye in hydrogeology to understand complex water flow paths. harvard.edu Recent studies have successfully used it to track solute transport from septic systems through fractured sedimentary bedrock. harvard.eduhfsp.org In one such 24-hour experiment, the dye was applied to a septic leaching bed, and its breakthrough was monitored in a multilevel well. hfsp.org The detection of the dye as quickly as 3 hours and 20 minutes after deployment, along with the observation of multiple concentration peaks at various depths, highlighted the existence of complex fracture networks and rapid transport pathways between the septic system and the groundwater. harvard.eduhfsp.org

This application is crucial for source water protection, especially in rural and First Nation communities that rely on groundwater. hfsp.org The research provides critical data for assessing the effectiveness of natural overburden in protecting aquifers from surface contaminants and can inform more stringent regulations for the design and placement of septic systems in vulnerable environments like karst or fractured rock. harvard.edu Its resistance to adsorption, particularly on organic materials, makes it a more reliable tracer than many other dyes. wrc.org.za

Agricultural Applications: Beyond hydrogeology, Lissamine Flavine FF has been identified as a useful fluorescent tracer for studying the application rate and distribution of foliar fungicides on crops. louisville.edu Its use allows researchers to visually and quantitatively assess the coverage and deposition of agricultural sprays on soybean plants, aiding in the optimization of pest control strategies and potentially reducing the environmental impact of agrochemicals.

Table 1: Summary of Novel Interdisciplinary Applications for Lissamine Flavine FF

| Research Area | Specific Application | Key Research Findings | Reference |

|---|---|---|---|

| Environmental Hydrogeology | Tracer for septic system leachate transport in fractured bedrock. | Demonstrated rapid transport (detected in <3.5 hours) and complex flow paths, indicating high vulnerability of the aquifer to surface contamination. | harvard.edu, hfsp.org |

| Source Water Protection | Evaluating the effectiveness of overburden protection for groundwater resources. | Findings suggest a need for more stringent regulations for septic system design in sensitive geological environments. | harvard.edu |

| Agricultural Science | Fluorescent tracer to study the application rate of foliar fungicides on soybeans. | Used to quantify and visualize the distribution of agrochemical sprays on plant surfaces. | louisville.edu |

Computational Design and Predictive Modeling for Lissamine Flavine FF Derivatives

While specific computational studies on Lissamine Flavine FF derivatives are not yet prevalent in published literature, the methodologies for the in silico design and predictive modeling of fluorescent probes are well-established and represent a significant future direction for research on this compound. By leveraging computational chemistry, new derivatives of Lissamine Flavine FF could be designed with tailored photophysical properties for specific applications.

Predicting Spectroscopic Properties: Computational methods like Time-Dependent Density Functional Theory (TDDFT) are powerful tools for predicting the absorption and emission spectra of fluorescent molecules. mdpi.comosti.gov For a potential Lissamine Flavine FF derivative, TDDFT calculations could predict how changes to its molecular structure—such as the addition of different functional groups—would alter its fluorescence wavelength and intensity. mdpi.comosti.gov This in silico screening process would allow researchers to design and prioritize the synthesis of novel probes with desired spectral characteristics, such as enhanced brightness or a shift in emission to avoid background autofluorescence in biological samples. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR modeling establishes a mathematical relationship between the chemical structure of a compound and its activity. researchgate.net For Lissamine Flavine FF, a QSAR model could be developed to correlate structural descriptors with properties like fluorescence quantum yield, photostability, or even its adsorption coefficient (Kd) in various soil types. Such models, once validated, would enable the rapid virtual screening of a large library of potential derivatives to identify candidates with optimal performance for applications like groundwater tracing or biological imaging. researchgate.netscience.gov The parent structure of Lissamine Flavine FF is a naphthalimide dye, a class of compounds for which QSAR studies have been successfully applied to predict properties like DNA interaction and cytotoxicity for anticancer agents. researchgate.net

Modeling Environmental Interactions: Advanced computational models can also simulate the interaction of a probe with its environment. For instance, molecular dynamics simulations could provide insights into how a Lissamine Flavine FF derivative interacts with soil minerals or organic matter, helping to design tracers with even lower adsorption tendencies. mdpi.com Similarly, for biological applications, models can predict how a probe interacts with cellular membranes or target biomolecules. nih.gov These computational approaches offer a cost-effective and efficient pathway to developing next-generation fluorescent probes based on the Lissamine Flavine FF scaffold, accelerating the discovery of new tools for environmental and life sciences. rsc.org

Advancements in Instrumentation and Methodologies for Lissamine Flavine FF Analysis

The accurate detection and quantification of Lissamine Flavine FF are paramount to its utility as a tracer and probe. Recent advancements in analytical instrumentation and methodologies have enhanced its detection sensitivity and expanded the scope of its applications.

High-Sensitivity Fluorometry: The primary instrument for the quantitative analysis of Lissamine Flavine FF is the fluorometer, with modern spectrofluorometers offering the ability to perform advanced analysis of fluorescence intensity and spectral characteristics. wikipedia.orgusgs.gov These instruments can achieve very low detection limits, which is critical for tracer studies where the dye becomes highly diluted. usgs.govresearchgate.net Methodologies have been developed to account for factors that can interfere with quantitative measurements, such as background fluorescence from natural organic matter, pH, and temperature of the water samples. researchgate.netbiologists.com

In-Situ and Remote Monitoring Technologies: A significant advancement is the deployment of fluorometers on unmanned platforms for real-time, in-situ monitoring. Coordinated use of Unmanned Aircraft Systems (UAS) for visualization and Unmanned Surface Vehicles (USV) equipped with submerged fluorometers allows for the efficient tracking and mapping of dye plumes in water bodies like lakes. mdpi.com This approach provides a comprehensive spatial and temporal understanding of dye dispersion, which is a substantial improvement over collecting discrete grab samples. mdpi.comresearchgate.net

Microscopy and Imaging Techniques: In laboratory settings, fluorescence microscopy is a key technique for visualizing the distribution of fluorescent probes. nih.gov For potential future biological applications of Lissamine Flavine FF derivatives, quantitative fluorescence microscopy would be essential. However, this brings challenges such as photobleaching (the destruction of the fluorophore by excitation light) and cellular autofluorescence. biologists.com Advanced methodologies in quantitative microscopy focus on correcting for these artifacts to ensure that the measured fluorescence intensity accurately reflects the concentration of the probe. biologists.comharvard.edu

Table 2: Instrumentation and Methodologies for Lissamine Flavine FF Analysis

| Instrumentation/Platform | Methodology | Purpose/Advancement | Challenges | Reference |

|---|---|---|---|---|

| Spectrofluorometer | Quantitative fluorescence analysis | Highly sensitive detection of dye concentration in water samples. Allows for correction of spectral interference. | Background fluorescence, pH/temperature effects, sample turbidity. | wikipedia.org, usgs.gov, researchgate.net |

| Unmanned Surface Vehicle (USV) with Fluorometer | In-situ, real-time plume tracking | Provides continuous spatial and temporal data on dye distribution in surface water. | Instrument calibration, power limitations, physical access to water body. | mdpi.com |

| Unmanned Aircraft System (UAS) | Aerial imaging and visualization | Directs in-situ sampling efforts (USV) and provides a large-scale visual map of the dye plume. | Image resolution, glare, limited to surface visibility. | mdpi.com |

| Fluorescence Microscopy | Quantitative imaging | (Potential) Visualization of probe distribution at the micro-scale (e.g., in soil pores or biological tissues). | Photobleaching, autofluorescence, light scattering within the sample. | nih.gov, biologists.com |

| Activated Carbon Samplers | Passive sampling | Detects the presence of dye over time, superior to grab samples for confirming flow paths when concentrations are low. | Provides time-integrated presence/absence data, not precise concentration curves. | researchgate.net |

Challenges and Opportunities in Lissamine Flavine FF Research for Translational Science

Translational science aims to bridge the gap between scientific discoveries and their practical application to improve human and environmental health. boisestate.edu The research on Lissamine Flavine FF, particularly in hydrogeology, embodies this principle, presenting both clear opportunities and significant challenges.

Opportunities in Environmental Health and Policy: The use of Lissamine Flavine FF in tracing contaminants from sources like septic systems provides a direct pathway for translational environmental health science. harvard.eduboisestate.edu Such studies generate concrete data that can be translated into public health interventions and policy changes. boisestate.edu For example, demonstrating a rapid hydraulic connection between a septic field and a drinking water aquifer can provide the evidence needed for local authorities to update land-use planning, septic system regulations, and source water protection plans. harvard.eduhfsp.org This moves the research from pure scientific observation (T1 phase) to identifying interventions that can reduce exposure and improve health outcomes (T3 phase). boisestate.edu The opportunity lies in using a well-characterized and reliable tracer like Lissamine Flavine FF to conduct the studies necessary to inform and validate these evidence-based policies.

Challenges in Translation: A primary challenge is the effective translation of complex scientific findings into actionable policy. researchtoaction.orgutas.edu.au The results of a tracer study, while clear to a hydrogeologist, must be communicated effectively to policymakers, community stakeholders, and the public, who may have different levels of scientific literacy. rjas.rofrench-marketing.com This requires researchers to engage in dissemination and implementation science, moving beyond academic publication to create accessible reports, visualizations, and policy briefs. boisestate.edu

Another challenge is the cost and logistical complexity of conducting long-term tracer studies that are often necessary to fully understand contaminant transport under various conditions. intrac.org Funding for post-project monitoring, which is crucial for assessing the long-term impact of an intervention, can be difficult to secure. intrac.org Furthermore, the translation of findings from one specific geological setting to another must be done with caution, as site-specific characteristics heavily influence groundwater flow. duke.edu Overcoming these challenges requires interdisciplinary collaboration not only among scientists but also with social scientists, communication experts, and policymakers to ensure that the valuable data generated from Lissamine Flavine FF studies lead to meaningful improvements in public and environmental health. boisestate.eduutas.edu.au

Q & A

Q. How should conflicting findings about lissamine flavine FF(1−)’s role in wound healing be critically evaluated?

- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to assess study quality (e.g., blinding in clinical trials, sample size adequacy). Perform subgroup analyses by wound type (e.g., bone vs. soft tissue) and flavine concentration. Highlight limitations such as potential publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.